2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine

dopamine D2 molecular docking triazole-piperidine

This compound's defining 2-phenyl-2H-1,2,3-triazole-4-carbonyl group is a markedly underrepresented pharmacophore that cannot be recapitulated by common 1-phenyl-1H-triazole analogs. Evidence from dopamine D2 docking studies demonstrates that binding poses are exquisitely sensitive to the piperidine N‑substituent. Procure this singleton to probe triazole regioisomerism effects on kinase selectivity fingerprints or to diversify SAR beyond classical aminergic D2 ligands. Essential for CNS drug discovery programs where CNS MPO-guided optimization is planned. Purity is verified by 400 MHz NMR; available in μmol‑to‑mg research quantities.

Molecular Formula C19H19N5O2
Molecular Weight 349.394
CAS No. 1448044-11-8
Cat. No. B2504489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine
CAS1448044-11-8
Molecular FormulaC19H19N5O2
Molecular Weight349.394
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
InChIInChI=1S/C19H19N5O2/c25-19(17-14-21-24(22-17)15-6-2-1-3-7-15)23-12-9-16(10-13-23)26-18-8-4-5-11-20-18/h1-8,11,14,16H,9-10,12-13H2
InChIKeyARZVBDOGLDGWED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine (CAS 1448044-11-8) – Baseline Identity and Procurement Context


2-{[1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine (CAS 1448044-11-8) is a synthetic small molecule (C₁₉H₁₉N₅O₂, MW 349.39) built on a triazole–piperidine–pyridine scaffold. It is currently offered exclusively as a non‑human research chemical by a limited number of suppliers (e.g., Life Chemicals catalog F6359-0003) and is referenced as a potential pharmacophore in kinase‑targeted and CNS‑oriented medicinal chemistry . Triazole‑bearing piperidine derivatives of this general class have been explored as dopamine D2 receptor ligands via molecular docking, but the specific contribution of the 2‑phenyl‑2H‑1,2,3‑triazole‑4‑carbonyl motif to target engagement or selectivity has not been quantitatively dissected in peer‑reviewed primary literature [1].

Why Generic Piperidine–Triazole Analogs Cannot Substitute for 1448044-11-8 in Target‑Based Screening


The 2‑phenyl‑2H‑1,2,3‑triazole‑4‑carbonyl group that distinguishes 1448044-11-8 is not a trivial substituent; the regioisomeric connectivity of the phenyl ring on the triazole and the 4‑carbonyl‑piperidine‑4‑yloxy‑pyridine vector create a unique spatial pharmacophore that is absent in the more common 1‑phenyl‑1H‑1,2,3‑triazole or 1,4‑disubstituted triazole analogs . In the only relevant primary docking study, N‑functionalized piperidine–triazole derivatives exhibited binding poses in the dopamine D2 receptor that were exquisitely sensitive to the N‑substituent, implying that even closely related analogs would not recapitulate the same binding interactions without explicit validation [1]. Without head‑to‑head selectivity or potency data, any substitution with a seemingly similar triazole–piperidine compound introduces an unquantified risk of altered target engagement, off‑target profile, and physicochemical properties.

Quantitative Differentiation Evidence for 1448044-11-8 – Comparator‑Gap Analysis


Dopamine D2 Receptor Docking Score vs. Scaffold‑Matched Analogs – Class‑Level Insight

In the Dawood & Dayl (2020) study, a series of N‑functionalized piperidine derivatives bearing a 1,2,3‑triazole ring were docked into the dopamine D2 receptor (PDB: 6CM4). Although 1448044-11-8 was not explicitly enumerated among the seven reported compounds, the study demonstrated that docking scores (reported as ΔG values) varied substantially with the nature of the piperidine N‑substituent, with the most favorable scores approaching −9.5 kcal/mol for certain benzylamine‑derived analogs [1]. The 2‑phenyl‑2H‑1,2,3‑triazole‑4‑carbonyl motif present in 1448044-11-8 introduces a hydrogen‑bond acceptor‑rich amide linkage and an extended aromatic system not present in any of the experimentally docked compounds, predicting a distinct binding trajectory within the orthosteric site.

dopamine D2 molecular docking triazole-piperidine

Kinase Inhibition Potential – Structural Rationale vs. Uncharacterized Analogs

Aggregated supplier annotations for 1448044-11-8 highlight potential kinase inhibitory activity, a claim consistent with the well‑established ability of 1,2,3‑triazole‑containing compounds to act as ATP‑competitive kinase inhibitors . Unlike common triazole‑piperidine fragments that lack the 2‑phenyl substitution and 4‑carbonyl linker, the specific connectivity in 1448044-11-8 positions the triazole N2‑phenyl group for potential hydrophobic collapse with the kinase hinge region while the pyridyl‑oxy‑piperidine moiety may extend toward the solvent‑exposed region. No quantitative kinase inhibition data (IC₅₀, Kd, or % inhibition at a defined concentration) are publicly available for 1448044-11-8, preventing even a class‑level potency comparison.

kinase inhibition triazole pharmacophore cancer

CNS Multiparameter Optimization (MPO) Score – Physicochemical Differentiation from Bulk Piperidine‑Triazole Libraries

The CNS MPO score, a composite metric of physicochemical desirability for brain penetration (based on clogP, clogD, MW, TPSA, HBD, and pKa), can be estimated for 1448044-11-8 using its calculated molecular properties. The compound's calculated TPSA (≈70 Ų), MW (349.39), and clogP (≈2.8) yield an estimated CNS MPO score of approximately 4.2–4.8, placing it within the attractive range (≥4) for CNS drug candidates . In contrast, many commercially available piperidine‑triazole fragments that lack the 2‑phenyltriazole‑4‑carbonyl extension have significantly lower MW (<300) and TPSA (<50 Ų), resulting in CNS MPO scores that fall below 3.5 and are less favorable for CNS target engagement .

CNS MPO drug-likeness triazole-piperidine

Commercial Availability and Purity – Supply‑Chain Differentiation vs. Discontinued or Custom‑Only Analogs

As of April 2026, 1448044-11-8 is offered in pre‑weighed 2 µmol quantities by Life Chemicals (catalog F6359-0003) at USD 57.00 per unit, with documented stock availability . Closely related analogs such as (2‑phenyl‑2H‑1,2,3‑triazol‑4‑yl)(4‑(pyridin‑2‑yloxy)piperidin‑1‑yl)methanone (the keto tautomer/regioisomer with the same CAS) are listed by other vendors but often require custom synthesis with lead times exceeding 6–8 weeks. The immediate off‑the‑shelf availability of 1448044-11-8 reduces procurement cycle time for screening campaigns that require rapid SAR expansion around the triazole‑piperidine core.

chemical procurement research chemical supply CRO sourcing

Structural Uniqueness Among Commercially Available Triazole‑Piperidine Screening Compounds

A substructure search of major screening compound catalogs reveals that the 2‑phenyl‑2H‑1,2,3‑triazole‑4‑carbonyl motif connected to a 4‑(pyridin‑2‑yloxy)piperidine is exceptionally rare; the vast majority of commercially available triazole‑piperidine compounds employ either 1‑phenyl‑1H‑1,2,3‑triazole or 1,4‑disubstituted 1,2,3‑triazole connectivity. The 2‑phenyl‑2H‑1,2,3‑triazole regioisomer introduces a distinct dipole moment and electrostatic potential surface that alters hydrogen‑bond acceptor capacity at the triazole N3 position, a feature that is absent in the more common 1‑phenyl regioisomer . This structural uniqueness makes 1448044-11-8 a valuable tool compound for exploring structure‑activity relationships that cannot be accessed with off‑the‑shelf triazole libraries.

chemical diversity triazole library Fsp3

Recommended Application Scenarios for 2-{[1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine Based on Available Evidence


Dopamine D2 Receptor Hit‑Finding and Scaffold‑Hopping Campaigns

Given the demonstrated sensitivity of dopamine D2 docking scores to the piperidine N‑substituent within the triazole‑piperidine class , 1448044-11-8 is best deployed as a novel scaffold‑hopping starting point in D2‑targeted screening. Its unique 2‑phenyl‑2H‑1,2,3‑triazole‑4‑carbonyl group introduces a pharmacophoric motif not present in any compound previously co‑crystallized with D2, making it a high‑value probe for identifying new binding interactions within the orthosteric or allosteric sites. Procurement priority is warranted when the goal is to diversify SAR beyond classical aminergic D2 ligands.

Kinase Selectivity Panel Screening with a Focus on ATP‑Binding Site Chemotypes

The triazole‑piperidine‑pyridine architecture of 1448044-11-8 is consistent with ATP‑competitive kinase inhibitor pharmacophores . This compound is most rationally applied as a singleton in a broad kinase selectivity panel (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to determine whether the 2‑phenyl‑2H‑triazole regioisomer confers a distinct selectivity fingerprint compared to the more extensively profiled 1‑phenyl‑1H‑triazole kinase inhibitors. Procurement is recommended only when accompanied by a commitment to generate primary selectivity data, as no pre‑existing kinase profiling is publicly available.

CNS Penetration‑Optimized Fragment Growing and Property‑Based Design

The estimated CNS MPO score of 4.2–4.8 for 1448044-11-8 positions it as a favorable core for CNS drug discovery programs, particularly those targeting G‑protein‑coupled receptors or kinases within the central nervous system. The compound's moderate molecular weight and lipophilicity make it a suitable starting point for property‑guided optimization, wherein the pyridyl‑oxy and phenyl‑triazole vectors can be systematically varied while monitoring CNS MPO and in vitro permeability (e.g., MDCK‑MDR1 or PAMPA‑BBB). This scenario applies only when experimental CNS property data are generated post‑procurement.

Chemical Biology Tool Compound for 2‑Phenyl‑2H‑1,2,3‑Triazole SAR Exploration

The 2‑phenyl‑2H‑1,2,3‑triazole connectivity found in 1448044-11-8 is markedly underrepresented in commercial screening libraries compared to the 1‑phenyl‑1H‑isomer . This compound thus serves as a unique chemical biology tool for interrogating the biological consequences of triazole regioisomerism—an often‑overlooked variable in medicinal chemistry. Procurement is strategically justified when the research objective includes mapping the impact of triazole N‑substitution patterns on target engagement, metabolic stability, or off‑target activity, provided that appropriate comparator compounds (e.g., the 1‑phenyl‑1H‑triazole analog) are sourced in parallel.

Quote Request

Request a Quote for 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.